molecular formula C42H34O20 B2723037 (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 1419478-52-6

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid

Numéro de catalogue B2723037
Numéro CAS: 1419478-52-6
Poids moléculaire: 858.714
Clé InChI: WINRWNWFZZGKBN-KFLUQYNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid is a useful research compound. Its molecular formula is C42H34O20 and its molecular weight is 858.714. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Layer Structure and Poly(phenylene-terephthalamide)s Research on tetrakis(alkylthio)terephthalic acids, such as the compound , has led to the development of poly(phenylene-terephthalamide)s. These polymers form unique layer structures with hydrogen-bonded sheets and paraffin domains, showing potential in materials science for their stability and solubility characteristics (Kricheldorf & Domschke, 1994).

Catalytic Enantioselective Amination The compound serves as a catalyst in the enantioselective amination of silyl enol ethers, leading to high yields and enantioselectivities. This process demonstrates its potential in asymmetric synthesis, crucial for pharmaceutical applications (Anada et al., 2007).

Columnar Tetraphenylethenes Synthesis In synthesizing various tetraphenylethenes with lipophilic side chains, the tetrakis compound plays a role in creating materials with mesomorphic properties. These compounds, displaying hexagonal columnar mesophases, are significant for advanced material applications (Schultz et al., 2001).

Electrochemical Properties in Tetrasubstituted Tetraphenylethenes The compound is involved in studies of electrochemical properties of tetrasubstituted tetraphenylethenes, which are important for understanding electron transfer processes in organic electronics (Schreivogel et al., 2006).

Cytotoxic Tetramic Acid Derivative Production Tetrakis compounds are used in producing cytotoxic tetramic acid derivatives with potential antibacterial, antiviral, and antioxidant activities. This is crucial in the search for new therapeutic agents (Wakimoto et al., 2011).

Stereocontrol in Organic Synthesis In organic synthesis, the tetrakis compound aids in stereocontrol, particularly in the synthesis of complex molecules like tetrahydrolipstatin. This aspect is vital for the precise construction of molecules in synthetic chemistry (Fleming & Lawrence, 1998).

Aggregation Properties in Porphyrins This compound contributes to understanding the aggregation properties of hyperporphyrins. Such knowledge is essential in photodynamic therapy and other medical applications where porphyrins are used (De Luca et al., 2006).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of four molecules of (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid with a molecule of 2,3,4,5-tetrahydroxyhexanedioic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.", "Starting Materials": [ "(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid", "2,3,4,5-tetrahydroxyhexanedioic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve 4 equivalents of (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid and 1 equivalent of 2,3,4,5-tetrahydroxyhexanedioic acid in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Purify the resulting product through column chromatography using a suitable solvent system to obtain the final compound." ] }

Numéro CAS

1419478-52-6

Nom du produit

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid

Formule moléculaire

C42H34O20

Poids moléculaire

858.714

Nom IUPAC

(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1

Clé InChI

WINRWNWFZZGKBN-KFLUQYNTSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.